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Compound of Interest

Compound Name: Ethyl 3-bromo-2-methylbenzoate

Cat. No.: B171663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 3-bromo-2-methylbenzoate is a substituted aromatic ester with potential applications as

a key intermediate in the synthesis of complex organic molecules. Its structural features,

including a bromine atom and a methyl group on the benzene ring, offer multiple sites for

further chemical modification, making it a valuable building block in medicinal chemistry and

materials science. This guide provides a comprehensive overview of its chemical properties, a

detailed experimental protocol for its synthesis, and a discussion of its potential applications in

drug development, supported by data on its parent compound, 3-bromo-2-methylbenzoic acid.

Due to the limited availability of experimental data for Ethyl 3-bromo-2-methylbenzoate, this

guide incorporates predicted data and comparative data from its isomers to provide a thorough

profile.

Chemical and Physical Properties
The physicochemical properties of Ethyl 3-bromo-2-methylbenzoate are crucial for its

handling, reaction optimization, and integration into synthetic workflows. While experimental

data for this specific compound is scarce, the following table summarizes its known structural

information and predicted physicochemical properties. For comparative purposes, data for the

related precursor, 3-bromo-2-methylbenzoic acid, is also included.
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Property
Ethyl 3-bromo-2-
methylbenzoate

3-bromo-2-methylbenzoic
acid

IUPAC Name
Ethyl 3-bromo-2-

methylbenzoate
3-Bromo-2-methylbenzoic acid

Synonyms
3-Bromo-o-toluic acid ethyl

ester

3-Bromo-o-toluic acid, 2-

methyl-3-bromobenzoic acid

CAS Number Not available 76006-33-2[1]

Molecular Formula C₁₀H₁₁BrO₂ C₈H₇BrO₂[1]

Molecular Weight 243.10 g/mol 215.04 g/mol [1]

Appearance Predicted: Colorless liquid
White to off-white crystalline

powder[1]

Boiling Point
Predicted: ~260-280 °C at 760

mmHg

316.1 ± 30.0 °C at 760

mmHg[1]

Melting Point Not applicable 152-156 °C[1]

Density Predicted: ~1.38 g/cm³ ~1.6 g/cm³[1]

Solubility

Predicted: Soluble in organic

solvents like ethanol, ether,

and dichloromethane;

sparingly soluble in water.

Soluble in organic solvents;

sparingly soluble in water.

Refractive Index Predicted: ~1.54 1.595[1]

Note: Predicted values are based on computational models and comparative analysis of similar

compounds.

Spectroscopic Data (Predicted)
Spectroscopic data is essential for the identification and characterization of Ethyl 3-bromo-2-
methylbenzoate. The following are predicted spectral characteristics based on its structure

and data from analogous compounds.
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Spectrum Predicted Characteristics

¹H NMR

- Ethyl group: A triplet around 1.4 ppm (3H, -

CH₃) and a quartet around 4.4 ppm (2H, -

OCH₂-). - Methyl group: A singlet around 2.5

ppm (3H, Ar-CH₃). - Aromatic protons: Three

protons in the aromatic region (around 7.0-8.0

ppm), likely appearing as a triplet and two

doublets, showing characteristic coupling

patterns for a 1,2,3-trisubstituted benzene ring.

¹³C NMR

- Ethyl group: Signals around 14 ppm (-CH₃)

and 61 ppm (-OCH₂-). - Methyl group: A signal

around 20 ppm (Ar-CH₃). - Aromatic carbons:

Six signals in the aromatic region (around 120-

140 ppm), including the carbon attached to

bromine and the carbon attached to the methyl

group. - Carbonyl carbon: A signal around 165

ppm.

IR Spectroscopy

- C=O stretch: A strong absorption band around

1720 cm⁻¹. - C-O stretch: A strong absorption

band around 1250 cm⁻¹. - Aromatic C-H stretch:

Bands above 3000 cm⁻¹. - Aliphatic C-H stretch:

Bands just below 3000 cm⁻¹. - C-Br stretch: A

band in the fingerprint region, typically below

700 cm⁻¹.

Mass Spectrometry

- Molecular ion (M⁺): A pair of peaks at m/z 242

and 244 with approximately equal intensity,

characteristic of the presence of a single

bromine atom. - Major fragmentation pathways:

Loss of the ethoxy group (-OC₂H₅, M-45), loss

of ethylene (-C₂H₄, from the ethyl ester), and

loss of the carbonyl group (-CO).

Experimental Protocols
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The synthesis of Ethyl 3-bromo-2-methylbenzoate is typically achieved through a two-step

process: the synthesis of the precursor 3-bromo-2-methylbenzoic acid, followed by its

esterification.

Synthesis of 3-bromo-2-methylbenzoic acid
A common method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-

lithiation of a suitable precursor followed by carboxylation.

Materials:

1,3-dibromo-2-methylbenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Dry ice (solid carbon dioxide)

Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous sodium sulfate

Argon or Nitrogen gas for inert atmosphere

Procedure:

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an

argon/nitrogen inlet, dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture,

maintaining the temperature below -70 °C.

Stir the mixture at -78 °C for 2-3 hours.
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In a separate container, crush a sufficient amount of dry ice.

Carefully and quickly, add the crushed dry ice to the reaction mixture. The temperature will

rise.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction by adding water.

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

Extract the product with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 3-bromo-2-methylbenzoic acid.

Purify the crude product by recrystallization or column chromatography.

Fischer Esterification to Ethyl 3-bromo-2-
methylbenzoate
The synthesized 3-bromo-2-methylbenzoic acid can be converted to its ethyl ester via Fischer

esterification.

Materials:

3-bromo-2-methylbenzoic acid

Absolute ethanol

Concentrated sulfuric acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃) solution

Brine
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Anhydrous magnesium sulfate

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve 3-bromo-2-methylbenzoic acid in an excess of absolute

ethanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Remove the excess ethanol under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution

to neutralize the acid.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude Ethyl 3-bromo-2-methylbenzoate.

Purify the crude product by vacuum distillation or column chromatography.

Visualization of Synthetic Pathway
The following diagrams illustrate the key synthetic steps and relationships.
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Step 1: Synthesis of 3-bromo-2-methylbenzoic acid
Step 2: Fischer Esterification

1,3-dibromo-2-methylbenzene
1. n-BuLi, THF, -78°C

2. CO2 (dry ice)
3. H3O+

3-bromo-2-methylbenzoic acid Ethanol, H2SO4 (cat.), Reflux Ethyl 3-bromo-2-methylbenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Ethyl 3-bromo-2-methylbenzoate.

Ethyl 3-bromo-2-methylbenzoate

Ethyl 4-bromo-2-methylbenzoate

isomer

Ethyl 5-bromo-2-methylbenzoate

isomer

Ethyl 3-bromo-4-methylbenzoate

isomer

Ethyl 4-bromo-3-methylbenzoate

isomer

3-bromo-2-methylbenzoic acid

precursor

Click to download full resolution via product page

Caption: Relationship of Ethyl 3-bromo-2-methylbenzoate to its precursor and isomers.

Applications in Drug Development
While specific applications of Ethyl 3-bromo-2-methylbenzoate in drug development are not

extensively documented, its precursor, 3-bromo-2-methylbenzoic acid, serves as a versatile

building block for synthesizing biologically active molecules.[1][2] The presence of the bromine

atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the

carboxylic acid (or its ester derivative) can be converted into amides, ketones, or other

functional groups.

This structural motif is found in compounds investigated for a range of therapeutic areas. For

instance, substituted benzoic acid derivatives have been explored as inhibitors for enzymes

like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of
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Alzheimer's disease. Furthermore, the broader class of substituted bromobenzoates has shown

potential in the development of antibacterial agents.

The strategic placement of the bromo and methyl groups in Ethyl 3-bromo-2-methylbenzoate
can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The

methyl group can provide a steric handle to influence binding to a biological target, while the

bromine atom can be used to introduce further complexity or can be involved in halogen

bonding interactions. Researchers and drug development professionals can utilize Ethyl 3-
bromo-2-methylbenzoate as a starting material to generate novel derivatives for screening in

various disease models. Its utility lies in its potential to be a key intermediate for creating

libraries of compounds for high-throughput screening and lead optimization.[2]

Conclusion
Ethyl 3-bromo-2-methylbenzoate is a valuable, albeit under-characterized, synthetic

intermediate. This guide has provided a comprehensive overview of its known and predicted

properties, detailed synthetic protocols, and a discussion of its potential applications in the field

of drug development. The information presented, including the comparative data from related

isomers, should serve as a useful resource for researchers and scientists looking to incorporate

this compound into their synthetic strategies for the discovery of new therapeutic agents and

advanced materials. Further experimental validation of the predicted physicochemical and

spectroscopic data is warranted to fully elucidate the properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. innospk.com [innospk.com]

2. chemimpex.com [chemimpex.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3-bromo-2-
methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.chemimpex.com/products/26118
https://www.benchchem.com/product/b171663?utm_src=pdf-body
https://www.benchchem.com/product/b171663?utm_src=pdf-custom-synthesis
https://www.innospk.com/en/?news/grok-exploring-3-bromo-2-methylbenzoic-acid-properties-and-applications
https://www.chemimpex.com/products/26118
https://www.benchchem.com/product/b171663#iupac-name-for-ethyl-3-bromo-2-methylbenzoate
https://www.benchchem.com/product/b171663#iupac-name-for-ethyl-3-bromo-2-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b171663#iupac-name-for-ethyl-3-bromo-2-
methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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